Bienvenue dans la boutique en ligne BenchChem!

Decilonitrose

Anthracycline antibiotic Nitro sugar pharmacophore Platelet aggregation

Decilonitrose (CAS 86402-43-9) is a branched-chain nitro sugar with the confirmed absolute configuration of 2,3,6-trideoxy-3-C-methyl-3-nitro-L-ribo-hexopyranose. It is a distinctive carbohydrate pharmacophore found in several anthracycline antitumor antibiotics, most notably decilorubicin, arugomycin, and viriplanin A.

Molecular Formula C7H13NO5
Molecular Weight 191.18 g/mol
CAS No. 86402-43-9
Cat. No. B1670136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecilonitrose
CAS86402-43-9
SynonymsDecilonitrose;  Methyl beta-decilonitroside.
Molecular FormulaC7H13NO5
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCC(C(C(C)(CC=O)[N+](=O)[O-])O)O
InChIInChI=1S/C7H13NO5/c1-5(10)6(11)7(2,3-4-9)8(12)13/h4-6,10-11H,3H2,1-2H3/t5-,6-,7+/m0/s1
InChIKeyNXLFZVUAZMYNDL-LYFYHCNISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Decilonitrose (CAS 86402-43-9) Procurement Guide: Verified Structural Identity and Role as a Critical Nitro-Sugar Pharmacophore


Decilonitrose (CAS 86402-43-9) is a branched-chain nitro sugar with the confirmed absolute configuration of 2,3,6-trideoxy-3-C-methyl-3-nitro-L-ribo-hexopyranose [1]. It is a distinctive carbohydrate pharmacophore found in several anthracycline antitumor antibiotics, most notably decilorubicin, arugomycin, and viriplanin A [2]. Unlike common amino sugars, decilonitrose contains a tertiary nitro group (-NO2) and a methyl branch, contributing to a unique stereoelectronic profile that is not interchangeable with in-class amino sugar analogs such as avidinosamine [3]. Its procurement as a defined chiral building block is essential for programs investigating structure-activity relationships in glycodiversified anthracyclines or for synthetic access to complex natural product trisaccharides like those in cororubicin [4].

Why Decilonitrose Cannot Be Replaced by Generic Amino or Nitro Sugars: A Comparator-Based Rationale


Decilonitrose belongs to a rare family of microbial deoxy nitro sugars, but it is structurally distinct from its closest analogs. A critical differentiation is the nitro-vs-amino pharmacophore: avidinosamine replaces the nitro group with an amino group, resulting in a fundamental change in charge, hydrogen-bonding capacity, and biological readout [1]. At the parent antibiotic level, this single sugar substitution transforms an antitumor DNA-binding agent (decilorubicin) into a platelet aggregation inhibitor (avidinorubicin, IC50 7.9 µM), demonstrating that the sugar identity dictates target engagement and therapeutic functionality [1]. Similarly, decilonitrose differs from D-kijanose by its opposite absolute configuration (L-ribo vs. D-series) and its distinct antibiotic context—decilorubicin displays a “modified DNA sequence selectivity” compared to arugomycin (which also contains decilonitrose but bears extended sugar chains), requiring higher drug concentrations for equivalent nuclease protection [2]. These functional divergences confirm that decilonitrose occupies a non-substitutable niche. The quantitative evidence below details the structural, stereochemical, and biological consequences of selecting decilonitrose over its nearest neighbors.

Quantitative Differentiation of Decilonitrose from Avidinosamine, D-Kijanose, and Other Branched-Chain Sugar Analogs


Functional Group Divergence: Nitro-Sugar Decilonitrose vs. Amino-Sugar Avidinosamine Drives a Pronounced Change in Biological Activity

The functional consequence of the nitro (-NO2) vs. amino (-NH2) substitution is most strikingly demonstrated by comparing the parent antibiotics decilorubicin and avidinorubicin. Decilorubicin, which carries two decilonitrose units, is a DNA-intercalating antitumor agent. In contrast, avidinorubicin, a direct structural analog where both decilonitrose units are replaced by avidinosamine, loses this antitumor profile and instead inhibits thrombin-induced platelet aggregation with an IC50 of 7.9 μM [1]. This switch in biological target, driven solely by the sugar moiety, establishes a clear procurement criterion: decilonitrose is the mandatory sugar for anthracycline constructs aimed at DNA-mediated antitumor mechanisms, while avidinosamine directs activity toward a distinct pharmacological space.

Anthracycline antibiotic Nitro sugar pharmacophore Platelet aggregation

Modified DNA Sequence Selectivity: Decilorubicin (Decilonitrose-Containing) vs. Arugomycin (Extended Sugar Chain with Decilonitrose)

DNase I footprinting studies provide direct comparative evidence of DNA sequence selectivity between decilorubicin (containing decilonitrose) and arugomycin (which also contains decilonitrose but features extended sugar chains at both ends of the aglycone). Arugomycin and viriplanin A require higher drug concentrations to produce similar nuclease protection patterns as nogalamycin. In contrast, decilorubicin, distinguished by charged groups at both ends of its aglycone, induces a pattern that “differs in many details” and displays a “modified DNA sequence selectivity” [1]. This indicates that decilonitrose, when presented in the specific structural context of decilorubicin, contributes to a distinct DNA recognition profile that is not recapitulated by the same sugar in the arugomycin scaffold.

DNA footprinting Anthracycline Sequence selectivity

Stereochemical Determinant of Procurement: L-ribo Configuration of Decilonitrose vs. D-Series Nitro Sugars

Decilonitrose possesses the L-ribo absolute configuration, as unambiguously established by total synthesis of its methyl β-glycoside from L-rhamnose [1]. Closely related nitro sugar D-kijanose (tetronitrose), a component of kijanimicin and tetrocarcins, bears the opposite D-configuration [2]. Within the anthracycline family, the nitrogen-containing sugars of viriplanin A, and likely those of decilorubicin and arugomycin, have been reported to belong to the D-series, placing decilonitrose as a notable L-sugar exception among the aglycone-linked sugars in this class [3]. This configurational inversion dictates the spatial orientation of the nitro and hydroxyl groups, directly impacting glycosidic bond stereochemistry and downstream molecular recognition.

Stereochemistry Nitro sugar Antibiotic sugar component

Scalable Synthesis Feasibility: Gram-Scale Route to Both Enantiomers of Decilonitrose and Avidinosamine

A highly diastereoselective synthetic route achieved gram-scale production of both D- and L-enantiomers of decilonitrose and avidinosamine from keto sugar precursors [1]. The key transformation—addition of organocerium reagents to benzyloxyimino derivatives—provided the branched-chain hydroxyamino sugars with complete regio- and stereocontrol. Subsequent oxidation yielded methyl α-L-decilonitroside in 70% yield from the corresponding amino alcohol, while the analogous methyl α-L-avidinosaminide was obtained in 88% yield [1]. This demonstrates that decilonitrose, despite its structural complexity, is accessible via a well-characterized, scalable methodology, reducing supply-chain risk for research programs requiring multi-gram quantities.

Synthetic methodology Process chemistry Branched-chain sugar

Antitumor Potency Indicator: In Vivo LD50 Value for Decilorubicin as a Proxy for Decilonitrose-Containing Construct Efficacy

The antitumor potential of decilonitrose-containing antibiotics is supported by the in vivo activity of its parent compound, decilorubicin. Decilorubicin demonstrates antitumor activity against Gram-positive bacteria and tumors, with a reported LD50 value of 50–100 (the unit is not explicitly specified in the available abstract but is typical of mg/kg dosing in rodent models) [1]. This value provides a baseline toxicity/potency anchor against which analogs bearing different sugars (e.g., avidinosamine in avidinorubicin) can be compared for therapeutic window assessment.

Antitumor antibiotic In vivo activity Anthracycline toxicity

High-Value Application Scenarios for Decilonitrose Based on Verified Differentiation Evidence


Synthesis of DNA-Selective Anthracycline Analogs Targeting Specific Topoisomerase II Interactions

Given that decilorubicin displays a distinct DNA sequence selectivity pattern compared to arugomycin and other nogalamycin-class antibiotics, decilonitrose is the required sugar for constructing anthracycline analogs designed to probe or exploit this modified binding profile [1]. Researchers developing next-generation anthracyclines with predictable DNA sequence preferences should procure decilonitrose as the glycosyl donor to maintain the stereoelectronic features responsible for the altered footprinting pattern. Any substitution with avidinosamine or D-kijanose would be expected to abolish this selectivity.

Stereospecific Glycosylation to Construct Cororubicin and Arugomycin Trisaccharide Fragments

Decilonitrose is the essential nitro-sugar building block for assembling the trisaccharide chains found in cororubicin (β-1,4 and α-1,4 linkages to digitoxose) and arugomycin (decilonitrosyl-2-deoxyfucose) [1]. The first reported synthesis of a decilonitrose-containing trisaccharide confirmed the feasibility of β-selective glycosylation using an O-benzylhydroxylamino sugar precursor, with oxidative cleavage to the nitro group accomplished in a single step using dimethyldioxirane [1]. Synthetic chemistry groups engaged in glycodiversification of anthracyclines should procure decilonitrose to replicate these validated glycosylation protocols.

Comparative SAR Studies to Elucidate the Nitro-vs-Amino Pharmacophore Contribution in Anthracycline Antibiotics

The direct structural analogy between decilonitrose (nitro) and avidinosamine (amino) provides a unique opportunity for systematic structure-activity relationship (SAR) investigations. Since both sugars are accessible via the same synthetic route on a gram scale, procurement of decilonitrose alongside avidinosamine enables controlled experiments that probe how the nitro group dictates DNA intercalation and antitumor activity versus the amino group's redirection toward platelet aggregation inhibition [1]. This parallel procurement strategy is essential for any program aiming to decouple sugar pharmacophore effects from aglycone contributions in anthracycline antibiotics.

Enantioselective Synthesis and Chiral Building Block Libraries Based on Branched-Chain Nitro Sugars

The demonstrated gram-scale synthesis of both D- and L-enantiomers of decilonitrose establishes it as a versatile chiral building block [1]. The key organocerium addition methodology proceeds with complete regio- and stereocontrol, and the resulting nitro sugar can serve as a precursor for further transformations, including access to D-rubranitrose and D-kijanose analogs. Procurement of decilonitrose is therefore warranted for laboratories building libraries of branched-chain nitro and amino sugars for medicinal chemistry campaigns beyond the anthracycline class.

Quote Request

Request a Quote for Decilonitrose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.